3-[3-(3-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
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Description
3-[3-(3-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C16H11ClN4O2 and its molecular weight is 326.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The research on compounds closely related to 3-[3-(3-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid mainly focuses on their synthesis, structural analysis, and potential applications in various fields. For instance, Kumarasinghe et al. (2009) reported the synthesis and single-crystal X-ray analysis of a structurally similar compound, providing insights into its regiospecific synthesis and conformational uniqueness due to its crystallographic features. This study highlights the importance of precise structural determination in understanding the molecular architecture and potential reactivity of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Anticancer and Antimicrobial Potential
Katariya, Vennapu, and Shah (2021) explored novel biologically potent heterocyclic compounds incorporating elements like oxazole, pyrazoline, and pyridine, exhibiting significant anticancer and antimicrobial activities. This research underscores the potential of structurally related compounds in therapeutic applications, particularly in combating cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Olasunkanmi and Ebenso (2019) investigated the effectiveness of quinoxaline-based propanones as inhibitors of mild steel corrosion in hydrochloric acid, demonstrating the compounds' utility in protecting metal surfaces from acidic corrosion. This study illustrates the diverse applicability of compounds related to this compound in industrial applications, such as in the preservation of metal integrity (Olasunkanmi & Ebenso, 2019).
Molecular Docking and Quantum Chemical Studies
Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, quantum chemical calculations, and antimicrobial activity of a closely related compound. This research showcases the potential of such compounds in drug discovery, emphasizing their antimicrobial properties and the importance of molecular docking studies in identifying promising pharmaceutical candidates (Sivakumar et al., 2021).
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-3-1-2-12(7-14)16-13(6-11(8-18)9-19)10-21(20-16)5-4-15(22)23/h1-3,6-7,10H,4-5H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBKCSKLIGXUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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